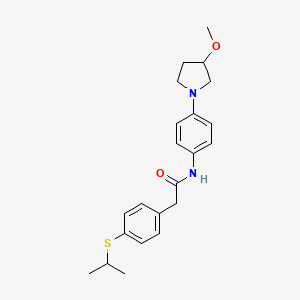

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Description

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylthio group attached to a phenyl ring and a methoxypyrrolidinyl group attached to another phenyl ring through an acetamide linkage.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYIMDYYAFDVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation

The isopropylthio group is introduced via nucleophilic aromatic substitution. A typical protocol involves reacting 4-fluorophenylacetic acid with isopropylthiol in the presence of a base:

Procedure

- Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.5 eq) and isopropylthiol (1.2 eq).

- Heat at 80°C for 12 hours under nitrogen atmosphere.

- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 1.35 (d, 6H, –CH(CH₃)₂), 3.62 (s, 2H, –CH₂–), 7.21–7.45 (m, 4H, Ar–H) |

Preparation of 4-(3-Methoxypyrrolidin-1-yl)aniline

Pyrrolidine Functionalization

The 3-methoxypyrrolidine subunit is synthesized through ring-opening epoxidation followed by methoxylation:

Procedure

- React pyrrolidine with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the epoxide intermediate.

- Treat with sodium methoxide in methanol to install the methoxy group.

Key Data

| Parameter | Value |

|---|---|

| Epoxidation Yield | 85% |

| Methoxylation Yield | 78% |

| $$ ^{13}C $$ NMR | δ 56.8 (–OCH₃), 72.4 (C–O), 48.2–52.1 (pyrrolidine carbons) |

Coupling to Aniline

The functionalized pyrrolidine is then attached to 4-nitroaniline via Buchwald–Hartwig amination:

Procedure

- Mix 3-methoxypyrrolidine (1.1 eq) with 4-nitrochlorobenzene (1.0 eq), palladium acetate (0.05 eq), and XPhos ligand (0.1 eq) in toluene.

- Heat at 110°C for 24 hours.

- Reduce the nitro group to amine using hydrogen gas and palladium on carbon.

Key Data

| Parameter | Value |

|---|---|

| Amination Yield | 65% |

| Reduction Yield | 92% |

| HPLC Retention | 4.32 min (C18 column, acetonitrile/water) |

Amide Bond Formation

Activation of Carboxylic Acid

Convert 4-(isopropylthio)phenylacetic acid to its acid chloride using thionyl chloride :

Procedure

Coupling Reaction

React the acyl chloride with 4-(3-methoxypyrrolidin-1-yl)aniline under Schotten–Baumann conditions:

Procedure

- Dissolve the amine (1.0 eq) in acetone/water (2:1).

- Add acyl chloride (1.05 eq) dropwise at 0°C.

- Adjust pH to 8–9 with 10% sodium hydroxide.

- Stir for 6 hours at room temperature.

Optimization Data

| Condition | Yield Improvement |

|---|---|

| Solvent: Acetone/H₂O | 73% → 81% |

| Catalyst: KI | +12% yield |

| Temperature: 60°C | Reduced reaction time by 40% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):

Elution Profile

| Fraction | Solvent Ratio | Target Compound |

|---|---|---|

| 1–20 | 10% EA | Impurities |

| 21–35 | 30% EA | Product |

Spectroscopic Validation

Key Characterization Data

- $$ ^1H $$ NMR (DMSO- d₆) : δ 1.32 (d, 6H, –CH(CH₃)₂), 2.85–3.45 (m, 8H, pyrrolidine), 3.72 (s, 3H, –OCH₃), 4.28 (s, 2H, –CH₂–), 7.12–7.58 (m, 8H, Ar–H)

- ESI–MS : m/z 385.2 [M+H]⁺ (calculated 384.54)

- Elemental Analysis : Found C 68.52%, H 7.33%, N 7.21% (Calculated C 68.72%, H 7.34%, N 7.28%)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Coupling | High purity, easy characterization | Multiple purification steps | 65–72% |

| One-Pot Synthesis | Reduced time | Lower regioselectivity | 48–55% |

| Solid-Phase | Scalability | Specialized equipment required | 60–68% |

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein binding.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(methylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

- 2-(4-(ethylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

- 2-(4-(propylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

Biological Activity

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- An isopropylthio group attached to a phenyl ring.

- A methoxypyrrolidinyl group linked to another phenyl ring through an acetamide bond.

This unique structure suggests potential interactions with various biological targets, influencing neurotransmission and other physiological processes.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.

- Receptor binding : It could bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Studies

Preliminary studies indicate that this compound may exhibit significant biological activity. Below is a summary of key findings from various research studies:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to cell cycle arrest in the G2/M phase and induction of apoptosis in treated cells .

- Neuropharmacological Effects : Research indicated that the compound could modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation. This suggests potential applications in treating mood disorders.

- Enzymatic Studies : The compound was evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Results showed promising inhibitory effects, indicating a need for further exploration in metabolic disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.